2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid
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Overview
Description
2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid is a complex organic compound that features a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent functionalization to introduce the heptoxy and propanoic acid groups. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.
Scientific Research Applications
2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: It might be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(1H-pyrazol-1-yl)pyridin-3-ylboronic acid: This compound shares a similar structure but has different functional groups.
2-methyl-5-(1H-pyrazol-4-yl)pyridines: These compounds also feature a pyrazole and pyridine moiety but differ in their substitution patterns
Uniqueness
2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid is unique due to its specific combination of functional groups and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H27N3O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,18(23)24)26-13-7-5-3-4-6-12-25-15-8-9-16(20-14-15)17-10-11-21-22-17/h8-11,14H,3-7,12-13H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
IMRNTQAZUTUQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OCCCCCCCOC1=CN=C(C=C1)C2=CC=NN2 |
Origin of Product |
United States |
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